2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one
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Overview
Description
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one is an organic compound that features a naphthalene core with a bromoaniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one typically involves the condensation of 4-bromoaniline with naphthalen-1(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Nitration: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Oxidation: Oxides or quinones.
Scientific Research Applications
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in organic synthesis and material science .
Properties
CAS No. |
93329-35-2 |
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Molecular Formula |
C17H12BrNO |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H12BrNO/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17(13)20/h1-11,20H |
InChI Key |
GHNSLMGYVKZPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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